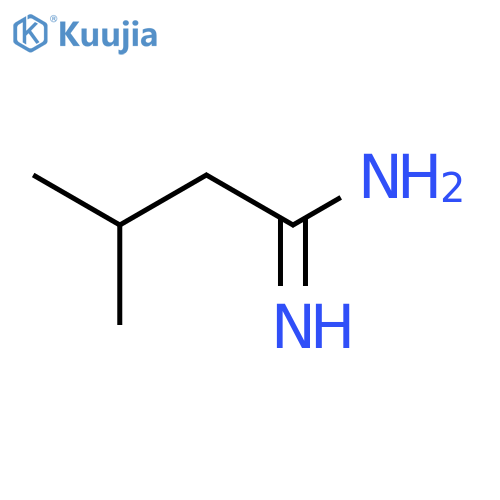Cas no 67777-12-2 (3-Methylbutanimidamide)

3-Methylbutanimidamide structure
商品名:3-Methylbutanimidamide
3-Methylbutanimidamide 化学的及び物理的性質
名前と識別子
-
- 3-Methylbutanimidamide
- 3-Methyl-Butyramidine
- 3-methylbutanamidine
- AC1NNFCO
- AG-G-56848
- Ambcb4012906
- CTK5C6665
- isobutyl amidine
- isovaleramidine
- SCHEMBL295045
- AKOS000194830
- NWMAYMXDONWXTE-UHFFFAOYSA-N
- DTXSID80407997
- 67777-12-2
- EN300-65043
- 3-Methylbutanimidamide x1hcl
-
- MDL: MFCD05663314
- インチ: InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7)
- InChIKey: NWMAYMXDONWXTE-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(=N)N
計算された属性
- せいみつぶんしりょう: 100.10016
- どういたいしつりょう: 100.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 66.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 0.95
- ふってん: 134.3°C at 760 mmHg
- フラッシュポイント: 35°C
- 屈折率: 1.468
- PSA: 49.87
3-Methylbutanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65043-0.05g |
3-methylbutanimidamide |
67777-12-2 | 0.05g |
$195.0 | 2023-02-13 | ||
| Enamine | EN300-65043-0.5g |
3-methylbutanimidamide |
67777-12-2 | 0.5g |
$223.0 | 2023-02-13 | ||
| Enamine | EN300-65043-0.1g |
3-methylbutanimidamide |
67777-12-2 | 0.1g |
$204.0 | 2023-02-13 | ||
| Enamine | EN300-65043-0.25g |
3-methylbutanimidamide |
67777-12-2 | 0.25g |
$213.0 | 2023-02-13 | ||
| Enamine | EN300-65043-1.0g |
3-methylbutanimidamide |
67777-12-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-65043-10.0g |
3-methylbutanimidamide |
67777-12-2 | 10.0g |
$996.0 | 2023-02-13 | ||
| Enamine | EN300-65043-2.5g |
3-methylbutanimidamide |
67777-12-2 | 2.5g |
$385.0 | 2023-02-13 | ||
| Enamine | EN300-65043-5.0g |
3-methylbutanimidamide |
67777-12-2 | 5.0g |
$639.0 | 2023-02-13 |
3-Methylbutanimidamide 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
67777-12-2 (3-Methylbutanimidamide) 関連製品
- 857809-03-1(4-Methylpentanimidamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
